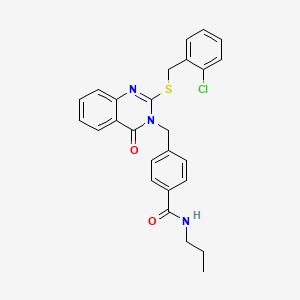

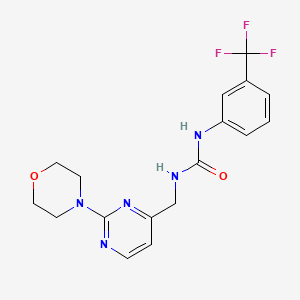

![molecular formula C18H17N3O7S B2446663 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 905688-58-6](/img/structure/B2446663.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

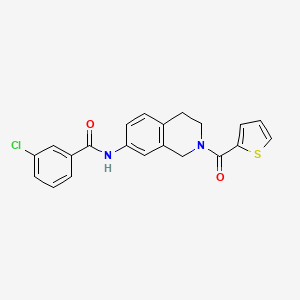

The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide” is a complex organic molecule. It contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives was described . The synthesis involved a mixture of benzil, ammonium acetate, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, and furan-2-carbaldehyde in absolute ethanol in the presence of C4H10BF3O as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole with various reagents was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide was reported, and the overall geometry of the molecule was found to be largely planar .Scientific Research Applications

Antibacterial Applications

N-substituted sulfonamides bearing a benzodioxane moiety have been synthesized and shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Another study demonstrated the synthesis of related compounds with a focus on bacterial biofilm inhibition and cytotoxicity, revealing certain derivatives exhibited effective biofilm inhibitory action against Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

Enzyme Inhibition

Research into sulfonamides with benzodioxane and acetamide moieties found substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This suggests potential for diabetes and Alzheimer's disease treatment (Abbasi et al., 2019). Additionally, some ethylated sulfonamides incorporating 1,4-benzodioxane moiety were synthesized and screened, showing good inhibition of lipoxygenase, which is significant for anti-inflammatory applications (Irshad et al., 2016).

Inhibitors in Cancer Research

A study on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives showed significant inhibitory and anti-proliferation activities against B-Raf kinase, an important target in cancer therapy, particularly melanoma (Yang et al., 2012).

Additional Applications

Other research explored the use of related compounds in various fields such as the development of diuretic and antihypertensive agents, inhibitors against caspase-3 for potential therapeutic applications, and carbonic anhydrase inhibitors, which have relevance in treating glaucoma and other disorders (Rahman et al., 2014), (Jiang & Hansen, 2011), (Sapegin et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Inhibition typically occurs through the compound binding to the active site of the enzyme, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits cholinesterases, it could affect neurotransmission by increasing the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. If it inhibits lipoxygenase enzymes, it could affect the metabolism of arachidonic acid, potentially reducing the production of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion of inactive compounds through bile or feces .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the tissues in which these targets are expressed. Inhibition of cholinesterases could lead to increased acetylcholine levels, affecting neuronal signaling. Inhibition of lipoxygenase enzymes could lead to decreased production of leukotrienes, potentially reducing inflammation .

Safety and Hazards

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7S/c22-18-9-12(19-29(25,26)15-4-1-13(2-5-15)21(23)24)11-20(18)14-3-6-16-17(10-14)28-8-7-27-16/h1-6,10,12,19H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKVROLJMBRYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

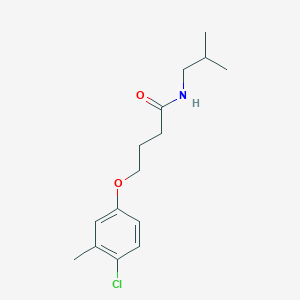

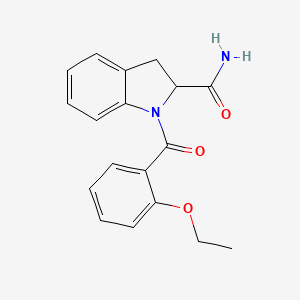

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)

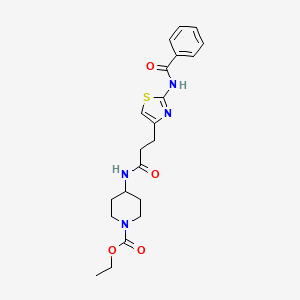

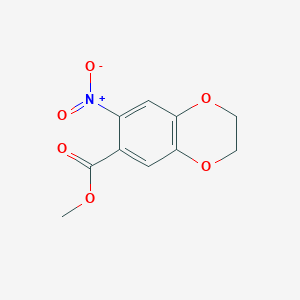

![CN(Ccoccoccn=[N+]=[N-])C(=O)OC(C)(C)C](/img/structure/B2446584.png)

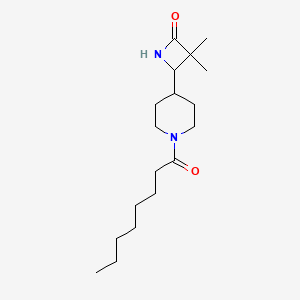

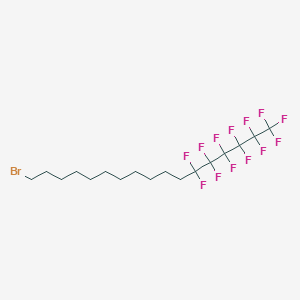

![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)

![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)